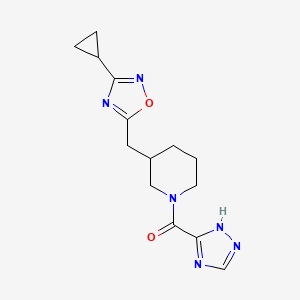
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a triazole ring. These groups are common in medicinal chemistry and are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms could make it a good hydrogen bond acceptor, and the cyclopropyl group could add some conformational rigidity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents on the rings .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
Research into heterocyclic compounds, such as those containing oxazole and triazole rings, has demonstrated significant anticancer and antimicrobial potential. For example, compounds synthesized with these rings have shown high potency against various cancer cell lines and pathogenic strains in vitro. These findings suggest the potential for developing new therapeutic agents based on similar structural frameworks (Katariya et al., 2021).
Antituberculosis Activity
Compounds with cyclopropyl and piperazine moieties, akin to the core structure of your compound of interest, have been explored for their antituberculosis activity. Some synthesized derivatives have shown significant activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential in tuberculosis treatment strategies (Mallikarjuna et al., 2014).
Antimicrobial Properties
The introduction of piperidine and oxadiazole groups into compounds has been associated with enhanced antimicrobial properties. Studies on such derivatives have reported notable activity against various bacterial and fungal strains, indicating their usefulness in combating microbial resistance (Patel et al., 2011).
Molecular Docking Studies
Molecular docking studies on similar compounds have provided insights into their potential interaction mechanisms with biological targets. These studies are crucial for understanding how such compounds can be optimized for better therapeutic efficacy against diseases like cancer and microbial infections (Katariya et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(13-15-8-16-18-13)20-5-1-2-9(7-20)6-11-17-12(19-22-11)10-3-4-10/h8-10H,1-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZCOPLNQKUKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=NN2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)
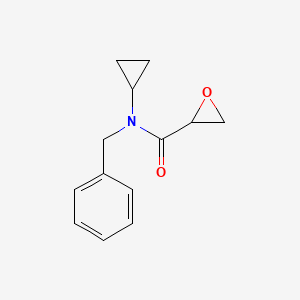
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)
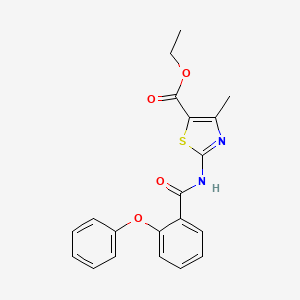
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)
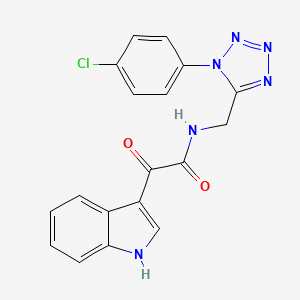
![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
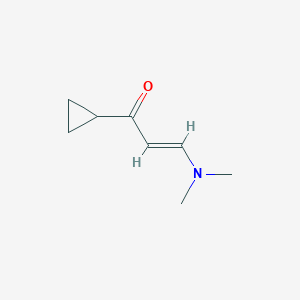
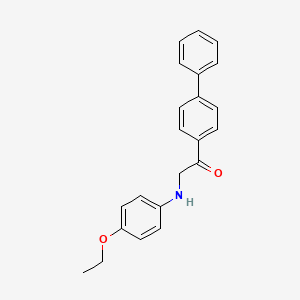
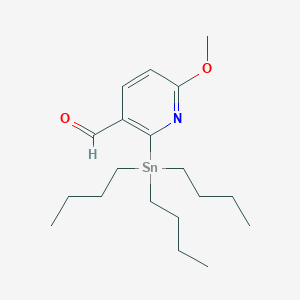
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)